molecular formula C12H14N4S B1470691 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine CAS No. 1525967-68-3

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine

Cat. No. B1470691
CAS RN: 1525967-68-3
M. Wt: 246.33 g/mol
InChI Key: OKZWEPFPQQMQBU-UHFFFAOYSA-N
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Description

The compound “6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno[3,2-c]pyridine moiety, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. The exact structure would depend on the positions of the various substituents and the configuration of any stereocenters .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. These rings may undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar or nonpolar groups, the size and shape of the molecule, and the presence of any stereocenters .

Scientific Research Applications

Hydrogen-Bond Donor and Acceptor Balance

Research has explored the synthesis and characterization of bifunctional aromatic N-heterocycles, including variations of the core structure similar to "6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine". These compounds are designed to balance hydrogen-bond donors and acceptors, making them valuable as supramolecular reagents. Their structural characterization was performed using single-crystal X-ray crystallography, which provides insights into their potential applications in molecular recognition and assembly processes (Aakeröy et al., 2007).

Synthesis of Novel Fused Systems

Another study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. The research illustrates the versatility of thienopyridine derivatives as precursors for the creation of complex heterocyclic compounds. These synthesized compounds serve as key intermediates for further chemical transformations, highlighting their importance in the development of new materials and pharmaceuticals (Bakhite et al., 2005).

Nitric Oxide Synthase Inhibition

Thienopyridines, including structures akin to "6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine", have been identified as potent inhibitors of nitric oxide synthase, with significant selectivity and potency modulated by substituent variation. This suggests potential therapeutic applications in conditions where nitric oxide synthase plays a role (Beaton et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use as a therapeutic agent .

properties

IUPAC Name

6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-13-11-6-12(15-8-14-11)16-4-2-10-9(7-16)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZWEPFPQQMQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine

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